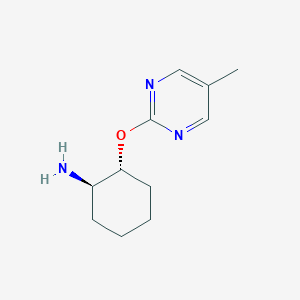

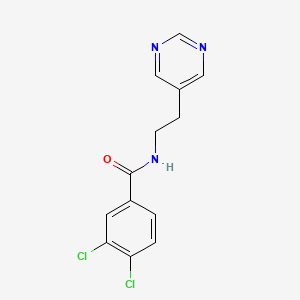

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

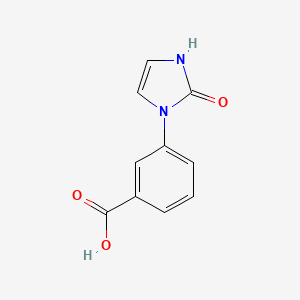

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H20ClFN2O3S and its molecular weight is 374.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics

This research focused on the discovery and synthesis of novel antipsychotic coumarin derivatives, demonstrating potent dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptor properties. The study highlighted a promising derivative with unique pharmacological features, including high affinity for dopamine and serotonin receptors, low affinity for obesity and torsade des pointes risk receptors, and effective inhibition of various psychotic behaviors in animal models without causing catalepsy or significant weight gain. The pharmacokinetic properties of this derivative also showed promise for the treatment of schizophrenia (Yin Chen et al., 2013).

Quantum Chemical and Molecular Dynamic Simulation Studies for the Prediction of Inhibition Efficiencies of Some Piperidine Derivatives on the Corrosion of Iron

This study explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations. The research detailed the global reactivity parameters and the adsorption behaviors of these derivatives on various iron surfaces. The findings showed a consistent ranking with experimental data, providing insights into the molecular mechanisms behind the corrosion inhibition efficiencies of these compounds (S. Kaya et al., 2016).

Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate, A Novel If Channel Inhibitor

This paper described the development of a novel, practical, and efficient synthesis route for a potent If current channel inhibitor, highlighting the challenges of previous medicinal chemistry synthetic routes and how they were overcome. The new procedure, which did not require any purification by column chromatography, significantly improved the overall yield and presented an attractive method for large-scale synthesis of this potential drug for treating schizophrenia (S. Yoshida et al., 2014).

High-Efficacy 5-HT1A Receptor Activation Causes a Curative-Like Action on Allodynia in Rats with Spinal Cord Injury

This research demonstrated the curative-like effects of a selective, high-efficacy 5-HT(1A) receptor agonist on pathological pain, particularly allodynia following spinal cord injury in rats. The long-term analgesic effects observed post-treatment suggest a potential new therapeutic approach to managing chronic pain conditions (F. Colpaert et al., 2004).

Eigenschaften

IUPAC Name |

5-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O3S/c17-11-1-2-15(18)14(9-11)16(21)19-12-3-6-20(7-4-12)13-5-8-24(22,23)10-13/h1-2,9,12-13H,3-8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSJPXKQJUZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Cl)F)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)

![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)

![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)